5-Ethynyl-1,4-dimethylpyrazole
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 5-Ethynyl-1,4-dimethylpyrazole are the enzymes involved in the nitrification process, particularly the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite .
Mode of Action
This compound interacts with its targets by inhibiting the activity of AMO. It is thought to achieve this by chelating the Cu2+ cations that the AMO enzyme requires to carry out the oxidation of NH4+ .
Biochemical Pathways
The compound affects the nitrification pathway, a key process in the nitrogen cycle. By inhibiting the activity of AMO, this compound prevents the conversion of ammonia to nitrite, thereby disrupting the nitrification process .
Result of Action
By inhibiting the nitrification process, this compound can reduce N2O emissions and maintain soil NH4+ for a longer time . This can be beneficial in agricultural settings, where the compound can be used as a nitrification inhibitor to decrease nitrogen losses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to inhibit nitrification may be affected by the presence of certain soil microorganisms
Advantages and Limitations for Lab Experiments
EDMP has several advantages and limitations for lab experiments. One advantage is its ability to act as a potent and selective inhibitor of the GABA receptor in neuroscience research. Another advantage is its potential as a scaffold for the development of novel compounds in drug discovery. One limitation is its potential toxicity, which must be carefully monitored in lab experiments. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of EDMP. In neuroscience, future studies could focus on the development of more selective GABA receptor inhibitors based on the structure of EDMP. In cancer research, future studies could focus on the development of novel compounds based on the scaffold of EDMP that have even greater efficacy and specificity in inhibiting cancer cell proliferation. In drug discovery, future studies could focus on the development of new compounds based on the structure of EDMP that have potential therapeutic applications in various diseases and conditions. Overall, the study of EDMP has the potential to lead to significant advances in various scientific fields.
Synthesis Methods
There are various methods of synthesizing EDMP, including the reaction of 1,4-dimethyl-3-nitropyrazole with acetylene in the presence of a palladium catalyst. The reaction yields EDMP as the primary product, which can be further purified using column chromatography. Other methods of synthesizing EDMP include the reaction of 1,4-dimethylpyrazole with acetylene in the presence of a copper catalyst or the reaction of 1,4-dimethyl-3,5-dinitropyrazole with sodium ethoxide.
Scientific Research Applications
EDMP has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EDMP has been shown to act as a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of inhibitory neurotransmission. In cancer research, EDMP has been studied for its potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In drug discovery, EDMP has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
5-ethynyl-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-7-6(2)5-8-9(7)3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBVKDWUCNYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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